molecular formula C20H30O5 B1236635 Thromboxane A3

Thromboxane A3

Katalognummer: B1236635
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: NMZKLLJQNNTBRJ-OIXZZONUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TXA3 is a thromboxane.

Wissenschaftliche Forschungsanwendungen

Biological Role and Mechanism of Action

Thromboxane A3 exerts its effects by binding to specific thromboxane receptors located on platelets and vascular smooth muscle cells. This interaction triggers signaling pathways that promote:

  • Platelet Aggregation : this compound has been shown to modulate the aggregation of platelets, which is critical in hemostasis and thrombosis.
  • Vasoconstriction : The compound influences vascular tone, contributing to the regulation of blood flow and pressure.

The compound's mechanism involves increasing cyclic AMP levels in platelets, which inhibits further aggregation by counteracting pro-aggregatory signals from other thromboxanes like Thromboxane A2 .

Cardiovascular Health

Research indicates that this compound has a protective role in cardiovascular health:

  • Reduction of Myocardial Infarction Risk : By promoting a balance between vasodilation and vasoconstriction, this compound may lower the incidence of heart attacks and strokes .
  • Influence on Platelet Function : Studies have demonstrated that diets rich in eicosapentaenoic acid lead to increased levels of this compound, which correlates with reduced platelet aggregation compared to Thromboxane A2 .

Anti-Inflammatory Properties

This compound is also investigated for its potential anti-inflammatory effects:

  • Modulation of Inflammatory Responses : It is believed to shift the balance towards inhibition of inflammatory processes, thereby reducing conditions like ischemia-reperfusion injury and acute hepatotoxicity .
  • Clinical Observations : In vivo studies have shown that increased formation of this compound post-eicosapentaenoic acid infusion correlates with reduced markers of inflammation in human subjects .

Case Study 1: Dietary Influence on Thromboxane Levels

A study involving healthy volunteers infused with trieicosapentaenoyl-glycerol demonstrated a marked increase in urinary metabolites of this compound after dietary supplementation with eicosapentaenoic acid. This suggests that dietary modifications can effectively alter thromboxane profiles in humans, potentially leading to improved cardiovascular outcomes .

Case Study 2: Clinical Implications in Cardiovascular Events

Research has shown that populations consuming high levels of omega-3 fatty acids exhibit lower rates of myocardial infarction. The correlation between elevated this compound levels and reduced platelet aggregation supports the hypothesis that this compound plays a protective role against thrombotic events .

Comparative Analysis with Other Thromboxanes

CompoundOriginPotency on Platelet AggregationRole in Inflammation
Thromboxane A2Arachidonic AcidHighPro-inflammatory
Thromboxane B2Metabolite of A2LowNeutral
This compoundEicosapentaenoic AcidModerateAnti-inflammatory

This compound is less potent than its counterpart, Thromboxane A2, which is known for its strong pro-aggregatory effects. This distinction highlights the balanced role of this compound in modulating cardiovascular functions while mitigating inflammatory responses .

Eigenschaften

Molekularformel

C20H30O5

Molekulargewicht

350.4 g/mol

IUPAC-Name

(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1

InChI-Schlüssel

NMZKLLJQNNTBRJ-OIXZZONUSA-N

SMILES

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O

Isomerische SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O

Kanonische SMILES

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O

Synonyme

thromboxane A3
TXA3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thromboxane A3
Reactant of Route 2
Thromboxane A3
Reactant of Route 3
Thromboxane A3
Reactant of Route 4
Thromboxane A3
Reactant of Route 5
Thromboxane A3
Reactant of Route 6
Thromboxane A3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.